molecular formula C11H12N2O2S B12788735 Pseudourea, 2-benzylthio-, propiolate CAS No. 73839-96-0

Pseudourea, 2-benzylthio-, propiolate

Cat. No.: B12788735
CAS No.: 73839-96-0
M. Wt: 236.29 g/mol
InChI Key: UFYUZRXEOHGPMV-UHFFFAOYSA-N
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Description

Pseudourea, 2-benzylthio-, propiolate is a chemical compound with the molecular formula C11H10N2OS It is a derivative of thiourea, where the oxygen atom in urea is replaced by a sulfur atom, and it contains a propiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-benzylthio-, propiolate typically involves the reaction of thiourea with benzyl chloride to form 2-benzylthio-urea. This intermediate is then reacted with propiolic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-benzylthio-, propiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Pseudourea, 2-benzylthio-, propiolate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, elastomers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Pseudourea, 2-benzylthio-, propiolate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pseudourea, 2-benzylthio-, propiolate is unique due to the presence of both the benzylthio and propiolate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

73839-96-0

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

benzyl carbamimidothioate;prop-2-ynoic acid

InChI

InChI=1S/C8H10N2S.C3H2O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2-3(4)5/h1-5H,6H2,(H3,9,10);1H,(H,4,5)

InChI Key

UFYUZRXEOHGPMV-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)O.C1=CC=C(C=C1)CSC(=N)N

Origin of Product

United States

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